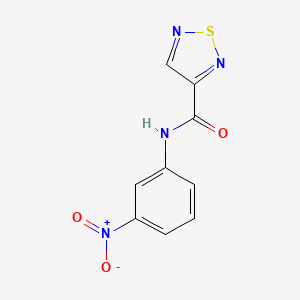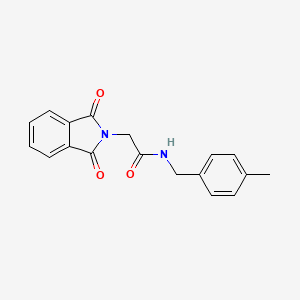![molecular formula C17H17NO B5876710 1-[(4-methylphenyl)acetyl]indoline](/img/structure/B5876710.png)
1-[(4-methylphenyl)acetyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylphenyl)acetyl]indoline, also known as MeOPAAI, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MeOPAAI belongs to the family of indole-derived compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The exact mechanism of action of 1-[(4-methylphenyl)acetyl]indoline is not fully understood, but studies have suggested that it may act through multiple pathways. 1-[(4-methylphenyl)acetyl]indoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[(4-methylphenyl)acetyl]indoline has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-[(4-methylphenyl)acetyl]indoline has been shown to reduce inflammation and pain, as well as improve cognitive function. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In cancer cells, 1-[(4-methylphenyl)acetyl]indoline has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-methylphenyl)acetyl]indoline in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to have a low toxicity profile, making it a safe compound to work with. However, one limitation of using 1-[(4-methylphenyl)acetyl]indoline in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for the study of 1-[(4-methylphenyl)acetyl]indoline. One area of research is the investigation of its potential use as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-methylphenyl)acetyl]indoline and its effects on various signaling pathways. Finally, the development of novel derivatives of 1-[(4-methylphenyl)acetyl]indoline may lead to the discovery of compounds with enhanced therapeutic properties.
Métodos De Síntesis
The synthesis of 1-[(4-methylphenyl)acetyl]indoline involves the reaction of 4-methylacetophenone with indoline in the presence of a base catalyst. This method has been optimized to achieve high yields and purity of the product. The resulting 1-[(4-methylphenyl)acetyl]indoline can be further purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[(4-methylphenyl)acetyl]indoline has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, 1-[(4-methylphenyl)acetyl]indoline has been shown to exhibit neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(4-methylphenyl)acetyl]indoline has also been investigated for its anticancer properties, with studies showing its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-6-8-14(9-7-13)12-17(19)18-11-10-15-4-2-3-5-16(15)18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFKXWBMAZHFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(4-methylphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5876634.png)
![methyl (6-amino-5-cyano-2',3',5',6'-tetrahydro-2H-spiro[pyrano[2,3-c]pyrazole-4,4'-thiopyran]-3-yl)acetate](/img/structure/B5876642.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)



![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5876674.png)

![N'-({[(4-methylphenyl)thio]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5876720.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5876721.png)
![4,6-dimethyl-2-[(3-nitrobenzyl)thio]quinazoline](/img/structure/B5876725.png)

![N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2-phenylacetamide](/img/structure/B5876741.png)